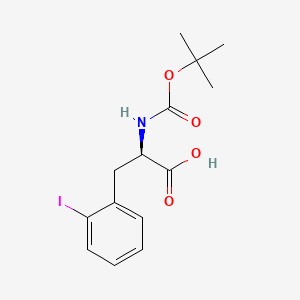

Boc-2-Iodo-D-Phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPUJMUOMAUNOD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901205395 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478183-64-1 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-iodo-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Boc-2-Iodo-D-Phenylalanine used for in peptide synthesis?

An In-depth Technical Guide to the Application of Boc-2-Iodo-D-Phenylalanine in Peptide Synthesis

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern peptide science and therapeutic development, the incorporation of non-natural amino acids is a cornerstone strategy for imbuing peptides with novel functionalities, enhanced stability, and tailored biological activities. Among the diverse repertoire of synthetic building blocks, this compound stands out as a uniquely versatile and powerful tool. This technical guide provides an in-depth exploration of the core applications, underlying chemical principles, and field-proven methodologies for utilizing this compound in peptide synthesis. We will dissect its role in creating advanced biophysical probes, its function as a versatile chemical handle for post-synthetic modifications, and its impact on peptide conformation and stability. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique amino acid derivative to push the boundaries of peptide design and function.

Introduction: The Strategic Advantage of this compound

This compound is a derivative of the amino acid phenylalanine, distinguished by three critical modifications:

-

The Boc Protecting Group: The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile group is fundamental to the Boc-based strategy of solid-phase peptide synthesis (SPPS), preventing unwanted reactions at the amino group during peptide chain elongation.[1][2]

-

The D-Configuration: As a D-amino acid, it introduces a non-natural stereochemistry into the peptide backbone. This is a well-established strategy to enhance resistance to proteolytic degradation, as endogenous proteases are typically specific for L-amino acids.

-

The Ortho-Iodine Atom: The presence of a heavy iodine atom at the 2-position (ortho) of the phenyl ring is the key to its versatility. This feature transforms a simple amino acid into a multi-functional tool, serving as a biophysical probe and a reactive handle for subsequent chemical transformations.[1][3]

The convergence of these three features makes this compound a high-value building block for creating sophisticated peptides for research and therapeutic applications.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 478183-64-1[5] |

| Molecular Formula | C₁₄H₁₈INO₄[5] |

| Molecular Weight | 391.2 g/mol [5] |

| Appearance | Off-white powder |

| Purity | ≥ 98% (HPLC) |

| Storage | Room temperature[5] |

Core Applications in Advanced Peptide Synthesis

The strategic incorporation of this compound unlocks a wide array of possibilities in peptide chemistry, primarily centered around three core areas.

A Bio-Physical and Spectroscopic Probe

The iodine atom provides unique properties that can be exploited to study peptide structure and interactions.

-

Radiolabeling: The iodine atom is an excellent site for introducing radioisotopes, such as ¹²³I or ¹²⁵I.[6] This enables the creation of radiolabeled peptides for use in various imaging techniques like PET scans, diagnostic assays, and receptor binding studies.[1][7][8] This is particularly valuable in oncology research and the development of targeted radiopharmaceuticals.[6][8]

-

Spectroscopic Quenching: Iodinated phenylalanine derivatives can act as effective collisional quenchers of tryptophan fluorescence.[9] By strategically placing an iodophenylalanine residue near a tryptophan, researchers can study peptide folding, conformational changes, and binding events. This fluorescence quenching effect provides a powerful tool for determining the orientation of a peptide within a protein binding pocket.[9][10]

-

X-ray Crystallography: As a heavy atom, iodine can significantly aid in solving the phase problem in X-ray crystallography. Site-specific incorporation of iodophenylalanine can provide the necessary phasing information to determine the three-dimensional structure of complex peptide-protein assemblies without significantly perturbing the native protein structure.[11]

A Versatile Handle for Post-Synthetic Modification

The true chemical power of 2-iodophenylalanine lies in its ability to serve as a versatile precursor for a variety of cross-coupling reactions, allowing for the late-stage introduction of diverse functionalities.[5]

-

Palladium-Catalyzed Reactions: The carbon-iodine bond is highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[5] This allows chemists to attach a vast array of chemical groups (e.g., aryl groups, alkynes, alkenes) to the peptide after it has been synthesized, creating complex molecular architectures that would be difficult to achieve otherwise.[1]

-

Synthesis of Thiophenylalanine and Native Chemical Ligation (NCL): A groundbreaking application is the conversion of iodophenylalanine to thiophenylalanine. This is achieved via a copper(I)-mediated cross-coupling reaction with a thiol source, which can be performed while the peptide is still on the solid support.[12] The resulting thiophenylalanine residue, particularly 2-mercaptophenylalanine, can then be used as a nucleophilic handle in Native Chemical Ligation (NCL) reactions.[13] This enables the synthesis of large proteins by ligating smaller, synthetically accessible peptide fragments, with the final ligation product being desulfurized to yield a native phenylalanine residue.[13]

Diagram 1: Post-Synthetic Modification Pathways of 2-Iodophenylalanine

Caption: Key post-synthetic modifications enabled by the 2-iodophenylalanine residue.

Modulator of Peptide Structure and Function

The introduction of a bulky iodine atom at the ortho position of the phenyl ring imposes significant steric constraints. This can be strategically used to influence the peptide's conformation, stability, and biological activity.

-

Conformational Rigidity: The steric bulk of the iodine atom can restrict the rotational freedom of the phenyl side chain and the peptide backbone, locking the peptide into a specific conformation.[14] This pre-organization can enhance binding affinity to target receptors by reducing the entropic penalty of binding.

-

Enhanced Proteolytic Stability: The iodine atom can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[7] This is a critical attribute for the development of peptide-based therapeutics.

-

Tuning Biological Activity: By altering the peptide's three-dimensional structure, the iodinated residue can fine-tune receptor-binding affinity and selectivity, leading to more potent and effective therapeutic agents.[1][3]

Technical Protocol: Incorporation via Boc-SPPS

The use of the Boc protecting group makes this amino acid derivative perfectly suited for solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy. The general workflow involves the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid resin support.

Diagram 2: Boc-SPPS Workflow for Peptide Elongation

Caption: The iterative cycle for incorporating an amino acid using Boc-SPPS.

Step-by-Step Methodology

This protocol outlines the manual incorporation of this compound into a peptide sequence on a Merrifield resin.

1. Resin Preparation:

- Swell the Merrifield resin (or other suitable resin) in Dichloromethane (DCM) for 1-2 hours in a reaction vessel.

- Wash the resin thoroughly with DCM followed by Dimethylformamide (DMF).

2. N-terminal Boc Deprotection:

- Treat the resin-bound peptide with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.[14]

- Drain the TFA solution and wash the resin extensively with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual acid.

3. Neutralization:

- Neutralize the resulting N-terminal trifluoroacetate salt by washing the resin with a 10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or DMF for 10 minutes (2x).[14]

- Wash the resin with DCM (3x) and DMF (3x) to remove excess base.

4. Amino Acid Coupling:

- Pre-activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

- Coupling Reaction: Add the activated amino acid solution to the neutralized resin.

- Agitate the reaction mixture for 2-4 hours at room temperature. Due to the potential steric hindrance of the ortho-iodo group, a longer coupling time or a double coupling may be necessary.

- Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the successful consumption of all primary amines.[14]

5. Iteration and Final Cleavage:

- After successful coupling, wash the resin and repeat the deprotection-neutralization-coupling cycle for the next amino acid in the sequence.

- Once the desired peptide sequence is assembled, the peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid cocktail such as liquid Hydrogen Fluoride (HF).[15]

6. Purification:

- The crude peptide is precipitated in cold diethyl ether.

- The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry (MS).

Conclusion

This compound is far more than a simple structural variant of a natural amino acid; it is a strategic enabler of advanced chemical and biological research. Its utility as a precursor for radiolabeling, a tool for spectroscopic analysis, and a versatile handle for sophisticated post-synthetic modifications makes it an indispensable component in the toolkit of peptide chemists.[1][3][16] The ability to introduce steric constraints and enhance proteolytic resistance further solidifies its importance in the design of next-generation peptide therapeutics. By understanding the principles and mastering the protocols outlined in this guide, researchers can effectively harness the power of this compound to construct novel peptides with precisely engineered properties and functions.

References

- 1. nbinno.com [nbinno.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound [myskinrecipes.com]

- 6. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. o-Nitrotyrosine and p-iodophenylalanine as spectroscopic probes for structural characterization of SH3 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. o-Nitrotyrosine and p-iodophenylalanine as spectroscopic probes for structural characterization of SH3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

Boc-2-Iodo-D-Phenylalanine CAS number and molecular weight.

An In-Depth Technical Guide to N-α-Boc-2-Iodo-D-phenylalanine: Synthesis, Characterization, and Applications in Advanced Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of N-α-(tert-butoxycarbonyl)-2-iodo-D-phenylalanine (Boc-2-Iodo-D-phenylalanine), a synthetically versatile building block crucial for modern peptide synthesis and drug development. We will dissect its core properties, synthesis, and characterization, with a focus on the practical application and scientific rationale behind its use in advanced therapeutic design.

Core Compound Identification and Properties

This compound is a derivative of the natural amino acid D-phenylalanine. It features two critical modifications: a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and an iodine atom at the ortho (2-position) of the phenyl ring. These features make it a highly valuable reagent in medicinal chemistry.

The Boc group provides stable, acid-labile protection essential for stepwise peptide synthesis, preventing unwanted reactions of the amine terminus during coupling steps.[1] The ortho-iodine atom is the key to its versatility; it serves as a reactive handle for introducing further chemical diversity through palladium-catalyzed cross-coupling reactions and is a heavy atom that can be leveraged for biophysical studies or radiolabeling.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 478183-64-1 | [4] |

| Molecular Formula | C₁₄H₁₈INO₄ | [4] |

| Molecular Weight | 391.2 g/mol | [2][4] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 155-161 °C | [4] |

| Optical Rotation | [α]D = +44 ± 2º (c=1 in MeOH) | [4] |

| Storage Conditions | Store at 0-8°C, desiccated | [4] |

| Synonyms | Boc-D-Phe(2-I)-OH, Boc-o-iodo-D-Phe-OH, (R)-Boc-2-amino-3-(2-iodophenyl)propionic acid | [4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from 2-Iodo-D-phenylalanine. The process involves the protection of the α-amino group. While a specific, detailed industrial synthesis protocol is proprietary, a standard laboratory-scale procedure can be outlined based on well-established chemical principles.

Generalized Synthesis Protocol: Boc Protection

The foundational step is the protection of the amine group of 2-Iodo-D-phenylalanine using Di-tert-butyl dicarbonate (Boc)₂O.

Protocol Steps:

-

Dissolution: Dissolve 2-Iodo-D-phenylalanine in a suitable solvent mixture, such as 1,4-dioxane and water.

-

Basification: Add a base, typically sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to deprotonate the amino group, rendering it nucleophilic. The pH should be maintained around 9-10.

-

Boc Anhydride Addition: Slowly add a solution of Di-tert-butyl dicarbonate in the reaction solvent to the stirred mixture at a controlled temperature (often 0-5°C) to manage the exothermic reaction.

-

Reaction: Allow the reaction to stir overnight at room temperature, monitoring progress via Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with a weak acid like potassium bisulfate (KHSO₄) to a pH of 2-3. This protonates the carboxylic acid and any unreacted amine.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. The organic layer is then washed with brine to remove residual water.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.

Caption: Generalized workflow for the synthesis of this compound.

Quality Control and Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and stereochemistry of the final product. A combination of chromatographic and spectroscopic methods is employed.

Table 2: Standard Analytical Characterization Methods

| Technique | Purpose | Expected Outcome |

| HPLC (Chiral) | Determine purity and enantiomeric excess. | A single major peak indicating ≥98% purity. Retention time distinct from the L-enantiomer. |

| ¹H NMR | Confirm chemical structure and proton environment. | Characteristic peaks for Boc group (~1.4 ppm), backbone protons, and aromatic protons. |

| ¹³C NMR | Confirm carbon framework of the molecule. | Resonances for all 14 unique carbon atoms, including the carbonyls and the C-I bond. |

| Mass Spectrometry | Verify molecular weight. | A molecular ion peak corresponding to [M+H]⁺ or [M+Na]⁺. |

Expected ¹H NMR Spectral Features

While a specific spectrum is proprietary to manufacturers, the expected proton NMR signals in a solvent like CDCl₃ would be:

-

~9-10 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

-

~7.0-7.8 ppm (multiplets, 4H): Aromatic protons on the iodophenyl ring. The ortho-iodine causes a distinct splitting pattern.

-

~5.0 ppm (doublet, 1H): NH proton of the Boc group.

-

~4.5 ppm (multiplet, 1H): Alpha-proton (-CH).

-

~3.2 ppm (multiplet, 2H): Beta-protons (-CH₂).

-

~1.4 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.

Core Applications in Drug Development

The unique structure of this compound makes it a powerful tool for creating novel peptide and small molecule therapeutics.

Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in Boc-chemistry SPPS. The D-configuration is particularly important for designing peptides with enhanced stability against enzymatic degradation, as proteases typically recognize L-amino acids. The iodine atom can be carried through the synthesis and used for post-synthetic modifications.

Exemplary SPPS Cycle Protocol:

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid.

-

Deprotection: Remove the N-terminal Boc group from the resin-bound peptide using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). This exposes a free amine.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base like diisopropylethylamine (DIEA).

-

Coupling: Activate the carboxylic acid of this compound using a coupling reagent (e.g., HBTU, HATU) and couple it to the free amine on the resin.

-

Washing: Thoroughly wash the resin with solvents like DMF and DCM to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Cleavage: Once the peptide is fully assembled, cleave it from the resin and remove side-chain protecting groups using a strong acid like hydrofluoric acid (HF).

Caption: Incorporation of this compound in a standard SPPS cycle.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond on the phenyl ring is a prime site for forming new carbon-carbon or carbon-heteroatom bonds. This allows researchers to transform the iodophenylalanine residue into a vast array of other unnatural amino acids, either as a standalone molecule or post-synthetically within a peptide. The Suzuki-Miyaura coupling is a prominent example.[5]

Generic Suzuki Coupling Protocol:

-

Reactant Setup: In a reaction vessel, combine this compound (1 equivalent), a boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst like Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 80-100°C. Monitor the reaction by HPLC or TLC.

-

Quenching and Work-up: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Purification: Purify the resulting biaryl-containing amino acid derivative by column chromatography.

This methodology is invaluable for creating peptide-based drugs with tailored properties for receptor binding or for generating molecular probes.

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all laboratory chemicals, proper handling is imperative.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder. Avoid dust formation.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 0-8°C to ensure long-term stability.[4]

-

Disposal: Dispose of waste in accordance with federal, state, and local environmental regulations.

While not classified as an OSHA-hazardous substance, comprehensive toxicity data is limited, and the compound should be handled with the care afforded to all research chemicals.[6]

Conclusion

N-α-Boc-2-Iodo-D-phenylalanine is more than a simple protected amino acid; it is an enabling tool for chemical innovation. Its strategic use in peptide synthesis provides access to more stable and potent therapeutic candidates. Furthermore, its capacity to undergo cross-coupling reactions opens a gateway to a vast chemical space of novel unnatural amino acids, empowering researchers to push the boundaries of drug design and molecular biology.

References

Introduction: A Versatile Building Block for Advanced Peptide Design

An In-depth Technical Guide to Boc-2-Iodo-D-Phenylalanine: Structure, Stereochemistry, and Application

In the landscape of medicinal chemistry and peptide science, the incorporation of non-canonical amino acids is a cornerstone strategy for developing novel therapeutics with enhanced efficacy, stability, and functionality. Among these specialized reagents, This compound emerges as a particularly powerful and versatile building block. Its unique trifecta of features—a temporary N-terminal protecting group, a defined stereochemical configuration, and a strategically placed reactive handle—provides researchers with precise control over peptide architecture and a gateway to a vast array of post-synthetic modifications.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its core structural and stereochemical properties, explore its synthetic utility, and present a detailed methodology for its application in palladium-catalyzed cross-coupling reactions, a testament to its significance in modern chemical biology and drug discovery.

Part 1: Molecular Architecture and Stereochemical Integrity

The utility of this compound stems from the distinct roles of its three primary structural components. Understanding this architecture is fundamental to leveraging its full potential.

-

The tert-butyloxycarbonyl (Boc) Protecting Group: The Boc group provides temporary protection of the alpha-amino functionality.[1][2] This is critical for controlled, stepwise peptide synthesis, preventing unwanted side reactions and ensuring that the amino acid is incorporated at the desired position in the growing peptide chain.[2] Its acid-labile nature allows for clean and efficient deprotection under specific conditions that typically do not affect other parts of the peptide, such as the peptide bonds or many side-chain protecting groups.

-

The D-Phenylalanine Core: All naturally occurring amino acids in proteins are of the L-configuration.[3] The use of a D-amino acid, such as D-phenylalanine, is a deliberate design choice to impart specific properties to a peptide. Peptides containing D-amino acids generally exhibit significantly enhanced stability against enzymatic degradation by proteases, leading to a longer biological half-life—a highly desirable trait in therapeutic peptides. The stereochemistry of D-phenylalanine is defined as the (R)-enantiomer according to the Cahn-Ingold-Prelog priority system.[4]

-

The Ortho-Iodine Substituent: The iodine atom on the C2 position of the phenyl ring is the molecule's key functional handle.[1] Aryl iodides are excellent substrates for a wide range of transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[1] This allows for the introduction of diverse chemical moieties onto the peptide scaffold after its initial synthesis, enabling the creation of complex architectures, peptide stapling, or the attachment of imaging agents and drug payloads.[4][5] The ortho position of the iodine can also introduce conformational constraints that may influence the peptide's secondary structure and binding affinity to its biological target.

Stereochemistry in Detail

The designation "D-Phenylalanine" refers to its stereochemical relationship to D-glyceraldehyde.[6] For this specific molecule, the chiral alpha-carbon has the (R)-configuration . This is confirmed by its positive optical rotation value.[4] In contrast, the naturally occurring L-phenylalanine has the (S)-configuration and a negative optical rotation.[5] Maintaining this stereochemical purity is paramount, as the biological activity of a peptide is often exquisitely sensitive to the stereochemistry of its constituent amino acids.

Physicochemical Properties

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 478183-64-1 | [4] |

| Molecular Formula | C₁₄H₁₈INO₄ | [1][4] |

| Molecular Weight | 391.2 g/mol | [1][4] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 155-161 °C | [4] |

| Optical Rotation [α]D | +44 ± 2º (c=1 in MeOH) | [4] |

| Purity | ≥ 99% (HPLC) | [4] |

| Synonyms | Boc-D-Phe(2-I)-OH, (R)-Boc-2-amino-3-(2-iodophenyl)propionic acid | [4] |

Part 2: Application in Peptide Synthesis & Post-Synthetic Modification

The primary value of this compound lies in its role as a versatile building block in Solid-Phase Peptide Synthesis (SPPS), followed by on-resin modification. The iodine atom serves as a robust handle for introducing novel functionalities via palladium-catalyzed cross-coupling reactions.

Workflow: On-Resin Suzuki Coupling

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction between an organohalide (in this case, our iodophenylalanine residue) and an organoboron compound. Performing this reaction on the solid support after peptide synthesis is highly efficient, as it simplifies purification by allowing excess reagents and byproducts to be washed away from the resin-bound product.

Below is a detailed protocol for this workflow. The causality behind each step is explained to provide a deeper understanding of the process.

Detailed Experimental Protocol: On-Resin Suzuki Coupling

Objective: To synthesize a peptide containing a 2-iodophenylalanine residue and subsequently modify it via an on-resin Suzuki coupling reaction to introduce a biphenyl moiety.

Step 1: Incorporation of Boc-2-Iodo-D-Phe-OH via SPPS

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield or Wang resin) in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

-

Rationale: Proper swelling of the polystyrene resin is crucial to ensure that all reactive sites are accessible for subsequent chemical steps.

-

-

Boc Deprotection (if starting with a pre-loaded resin): Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes. Wash thoroughly with DCM (3x), 10% Diisopropylethylamine (DIPEA) in DMF (3x), and DMF (5x).

-

Rationale: TFA cleaves the Boc protecting group, exposing the free amine for the next coupling cycle. The DIPEA wash neutralizes the resulting ammonium trifluoroacetate salt.

-

-

Amino Acid Coupling: In a separate vessel, pre-activate a 3-fold molar excess of Boc-2-Iodo-D-Phe-OH with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes. Add this activation mixture to the resin. Agitate for 2-4 hours at room temperature.

-

Rationale: HBTU is a standard coupling reagent that converts the carboxylic acid into a highly reactive acyl-guanidinium species, facilitating efficient amide bond formation. DIPEA acts as the base to activate the coupling reagent and neutralize any generated acids.

-

-

Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of all free primary amines.

-

Rationale: The Kaiser test is a self-validating system. It provides a rapid colorimetric readout of reaction completion, ensuring the integrity of the peptide sequence before proceeding.

-

Step 2: On-Resin Suzuki-Miyaura Cross-Coupling

-

Reagent Preparation: Prepare a solution containing Phenylboronic acid (5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like Sodium Carbonate (Na₂CO₃, 5 eq).

-

Rationale: Phenylboronic acid is the coupling partner. The palladium catalyst is the heart of the reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is essential for the transmetalation step.

-

-

Solvent System: Dissolve the reagents in a degassed solvent mixture, typically DMF/H₂O (e.g., 3:1 ratio).

-

Rationale: Degassing the solvent by bubbling with argon or nitrogen is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The presence of water can often accelerate the reaction.

-

-

Coupling Reaction: Add the reagent mixture to the peptide-resin. Heat the reaction vessel to 60-80 °C and agitate for 12-24 hours under an inert atmosphere (Argon or Nitrogen).

-

Rationale: Heating increases the reaction rate. The inert atmosphere is maintained to protect the catalyst throughout the extended reaction time.

-

-

Washing: After the reaction, thoroughly wash the resin with the reaction solvent (DMF/H₂O), followed by water, DMF, and finally DCM to remove all residual catalyst, base, and unreacted boronic acid.

-

Rationale: Extensive washing is the key advantage of solid-phase synthesis, enabling straightforward purification of the final product.

-

Step 3: Cleavage and Final Product Isolation

-

Drying: Dry the resin under a high vacuum for at least 1 hour.

-

Cleavage: Treat the resin with a cleavage cocktail, such as 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O, for 2-3 hours.

-

Rationale: High-concentration TFA cleaves the peptide from the resin and removes any remaining acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive carbocations generated during cleavage, preventing side reactions.

-

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash. Purify the final product by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final biphenyl-containing peptide using LC-MS and Mass Spectrometry.

Visualizing the Workflow

The following diagram illustrates the key stages of incorporating Boc-2-Iodo-D-Phe and its subsequent on-resin modification.

Caption: Workflow for peptide modification using Boc-2-Iodo-D-Phe.

Part 3: Broader and Emerging Applications

While palladium-catalyzed reactions are a major application, the unique properties of this compound make it valuable in other advanced fields:

-

Radiolabeling and Molecular Imaging: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I).[7][8] This allows for the synthesis of radiolabeled peptides that can be used as probes in diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) to visualize specific tissues or cell populations, such as tumors.[7][8]

-

Bioconjugation: The reactivity of the iodo-group can be leveraged for bioconjugation, creating systems for targeted drug delivery where a therapeutic agent is attached to a peptide designed to bind to a specific cellular receptor.[4][5]

-

Native Chemical Ligation (NCL): Recent research has shown that Boc-2-iodo-phenylalanine can serve as a precursor to 2-mercaptophenylalanine.[9] This derivative can then participate in NCL, a powerful technique for ligating two unprotected peptide fragments together to form a larger protein, with the final product at the ligation site being a native phenylalanine residue after a desulfurization step.[9]

Conclusion

This compound is far more than a simple protected amino acid; it is a strategic tool for molecular innovation. Its well-defined structure and stereochemistry provide a stable foundation for building peptides with enhanced proteolytic resistance. More importantly, its ortho-iodine substituent acts as a versatile chemical handle, empowering researchers to perform elegant and efficient post-synthetic modifications directly on the solid support. From creating conformationally constrained cyclic peptides to developing targeted radiopharmaceuticals, the applications of this compound continue to expand, cementing its role as an indispensable reagent in the modern drug discovery and chemical biology toolbox.

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemimpex.com [chemimpex.com]

- 8. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group in Amino Acid Chemistry

Introduction: The Indispensable Role of the Boc Group in Peptide Chemistry

In the intricate field of synthetic organic chemistry, particularly in the synthesis of peptides and complex pharmaceutical compounds, the strategic use of protecting groups is fundamental to achieving success. Among the arsenal of protective groups available to chemists, the tert-butyloxycarbonyl (Boc) group stands as a pillar of modern peptide synthesis.[1][2] Introduced in the late 1950s, the Boc group's utility is derived from its remarkable stability across a wide range of chemical conditions, juxtaposed with its facile and selective removal under mild acidic conditions.[1] This unique characteristic allows for the precise and stepwise assembly of amino acids into a defined peptide sequence, preventing unwanted side reactions and ensuring the integrity of the final product.[3][4]

This technical guide provides a comprehensive exploration of the Boc protecting group's role in amino acid chemistry, delving into its core chemical principles, reaction mechanisms, and practical applications. It is designed for researchers, scientists, and drug development professionals who seek not only to understand the "how" but also the "why" behind the experimental choices that govern the successful application of Boc chemistry.

Core Chemical Principles of the Boc Protecting Group

The efficacy of the Boc group is rooted in its distinct chemical properties, which provide the orthogonality necessary for complex multi-step syntheses.

Key Features:

-

Acid Lability: The defining characteristic of the Boc group is its susceptibility to cleavage under moderately acidic conditions.[3] Trifluoroacetic acid (TFA) is the most commonly employed reagent for this purpose, though other acids like hydrochloric acid (HCl) in an organic solvent can also be used.[2][3]

-

Base and Nucleophile Stability: N-Boc protected amino acids exhibit exceptional stability in the presence of bases and a wide array of nucleophiles.[1][5] This allows for selective chemical transformations at other functional groups within a molecule without disturbing the protected amine.

-

Stability to Catalytic Hydrogenation: Unlike other common amine protecting groups such as benzyloxycarbonyl (Cbz), the Boc group is stable under the conditions of catalytic hydrogenation.[3] This orthogonality is a significant advantage in synthetic strategies that require the removal of other protecting groups sensitive to hydrogenolysis.

-

Enhanced Lipophilicity: The introduction of the bulky, nonpolar tert-butyl group increases the lipophilicity of the parent amino acid.[5] This can influence its solubility, often making it more soluble in common organic solvents.[5]

These properties, when leveraged effectively, provide a robust and versatile tool for the controlled synthesis of complex molecules.

The Chemistry of Boc Protection: Mechanism and Protocol

The introduction of the Boc group onto the α-amino group of an amino acid is a cornerstone of its application. This process, known as N-protection, transforms the highly nucleophilic amine into a carbamate, rendering it inert to many subsequent reaction conditions.[3][6]

Mechanism of Boc Protection

The most prevalent method for Boc protection involves the reaction of an amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base.[1][2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism:

-

Deprotonation of the Amino Group: A base, such as sodium hydroxide or triethylamine, deprotonates the amino group of the amino acid, increasing its nucleophilicity.

-

Nucleophilic Attack: The resulting amino anion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[7]

-

Formation of a Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

-

Elimination of the Leaving Group: The intermediate collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into carbon dioxide (CO₂) gas and tert-butanol, driving the reaction to completion.[7][8]

Caption: Mechanism of Boc-protection of an amino acid.

Experimental Protocol: N-Protection of an Amino Acid with (Boc)₂O

The following is a generalized, self-validating protocol for the N-protection of an amino acid using di-tert-butyl dicarbonate.

Materials:

-

Amino acid (1.0 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents)

-

Sodium hydroxide (NaOH) (1.5 - 2.0 equivalents) or Triethylamine (TEA)

-

Solvent system (e.g., 1,4-Dioxane/Water, THF/Water)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[3]

-

Basification: Add the base (e.g., NaOH, 1.5 - 2.0 eq) to the solution and stir until the amino acid is fully dissolved. The pH should be basic.

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.5 eq) to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Wash the remaining aqueous solution with a nonpolar organic solvent like hexane or ether to remove any unreacted (Boc)₂O and tert-butanol.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1M HCl.[9] The Boc-protected amino acid, being less water-soluble, will often precipitate.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).[3]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[3]

-

The Chemistry of Boc Deprotection: Mechanism and Protocol

The selective removal of the Boc group is the critical step that allows for the stepwise elongation of a peptide chain. This is typically achieved under mild acidic conditions.

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group by TFA proceeds through an acid-catalyzed elimination mechanism.[10]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[10][11][12] This initial protonation is the key step that activates the carbamate for cleavage.

-

Formation of a tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[10][11][12]

-

Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[10][11][12]

-

Formation of the Amine Salt: The newly liberated amine is then protonated by the excess TFA in the reaction mixture to form its corresponding trifluoroacetate salt.[10][11]

It is crucial to perform this reaction in a well-ventilated area and not in a closed system, as the reaction generates both carbon dioxide and isobutylene gas.[10][11]

Caption: Acid-catalyzed deprotection of a Boc-amino acid.

Experimental Protocol: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the deprotection of a Boc-protected amino acid attached to a solid support.

Materials:

-

Peptide-resin with an N-terminal Boc group

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

Procedure:

-

Swell the Resin: Swell the peptide-resin in DCM for 20 minutes.[2]

-

Pre-wash: Drain the DCM and perform a short pre-wash with a 50% TFA in DCM solution for about 5 minutes.[13]

-

Deprotection: Drain the pre-wash solution and add a fresh solution of 50% TFA in DCM to the resin. Agitate the mixture for 20-30 minutes at room temperature.[2][13]

-

Wash: Drain the TFA solution and wash the resin thoroughly with DCM (3 times) to remove excess TFA.[2]

-

Neutralization: Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).[2] This step is critical to convert the amine trifluoroacetate salt to the free amine, which is necessary for the subsequent coupling reaction.[14]

-

Final Wash: Wash the resin with DCM (3 times) to remove excess DIEA.[2] The resin is now ready for the next coupling step.

| Reagent | Concentration | Scavenger | Time | Efficiency | Notes |

| Trifluoroacetic acid (TFA) | 25-50% in Dichloromethane (DCM) | Recommended for sensitive residues | 20-30 minutes | >99% | The most common and standard method.[2] |

| Hydrochloric acid (HCl) | 4M in Dioxane | Recommended for sensitive residues | 30-60 minutes | >98% | An alternative to TFA.[2] |

The Critical Role of Scavengers in Boc Deprotection

A potential complication during Boc deprotection is the formation of the reactive tert-butyl cation.[10] This electrophile can lead to undesired side reactions by alkylating electron-rich amino acid residues such as tryptophan, tyrosine, and methionine. To prevent these side reactions, scavengers are added to the deprotection solution to "trap" the carbocations.[14]

| Scavenger | Target Residue(s) | Mechanism of Action |

| Anisole | Tyrosine, Tryptophan | Acts as a nucleophile to trap the tert-butyl cation.[15] |

| Thioanisole | Tryptophan, Methionine | A more effective scavenger than anisole due to the higher nucleophilicity of sulfur.[15] |

| Dithioethane (DTE) | Tryptophan, Cysteine, Methionine | Scavenges tert-butyl cations and prevents the formation of peptide side products.[14] |

| Triisopropylsilane (TIS) | Tryptophan | Reduces the oxidized form of tryptophan that can be formed during cleavage. |

Orthogonal Protection Strategies Involving the Boc Group

The true power of protecting groups is realized in orthogonal protection schemes, where multiple classes of protecting groups can be removed under distinct conditions.[16][17] This allows for the selective deprotection of specific functional groups without affecting others.[16]

Boc/Bzl vs. Fmoc/tBu Strategies in SPPS

Two main strategies have dominated the field of solid-phase peptide synthesis (SPPS): the Boc/Bzl strategy and the Fmoc/tBu strategy.

-

Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary protection of the α-amino group.[18] Deprotection is achieved with a moderate acid like TFA.[18] Side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[18] While both Boc and benzyl groups are acid-labile, the difference in the required acid strength allows for their selective removal, making it a "quasi-orthogonal" system.[19]

-

Fmoc/tBu Strategy: This strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino terminus, which is cleaved by a secondary amine like piperidine.[18] The side-chain protecting groups are acid-labile (typically tert-butyl based) and are removed along with cleavage from the resin using TFA.[18] This represents a truly orthogonal system, as the temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base vs. acid).[18]

Caption: Comparison of Boc/Bzl and Fmoc/tBu SPPS strategies.

While the Fmoc/tBu strategy has become more prevalent due to its milder conditions, the Boc/Bzl strategy remains valuable for the synthesis of certain peptides, particularly those that are sensitive to basic conditions.[18][19]

Applications of Boc-Protected Amino Acids in Drug Development

The precise control over chemical reactivity afforded by the Boc group is crucial in the development of new therapeutics.[20]

-

Peptide Drugs: In the synthesis of peptide-based drugs, such as insulin analogs, the Boc group ensures that amino acids are coupled in the correct sequence, which improves the purity and yield of the final product.

-

Peptidomimetics: Boc-protected non-proteinogenic amino acids, such as gamma-amino acids (γ-amino acids), are used to create peptidomimetics with enhanced proteolytic stability and specific conformations.[21] This is particularly relevant in the design of drugs targeting neurotransmitter pathways, like the GABAergic system.[21]

-

Small Molecule Synthesis: Beyond peptides, Boc protection is widely used in the multi-step synthesis of complex small molecule drugs, such as anticancer agents and antibiotics.[22] It allows for the selective manipulation of other functional groups in the molecule without interference from the highly reactive amino group. For example, in the synthesis of paclitaxel derivatives, Boc protection prevents the amino group from competing with other reactive sites.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern amino acid and peptide chemistry. Its unique combination of stability to a wide range of reagents and facile removal under mild acidic conditions has made it an indispensable tool for organic chemists. A thorough understanding of its chemical principles, reaction mechanisms, and the nuances of its application, including the use of scavengers and its role in orthogonal protection strategies, is essential for the successful synthesis of complex peptides and pharmaceutical compounds. As the demand for more sophisticated and precisely engineered molecules continues to grow, the foundational role of the Boc protecting group in enabling these advancements remains as critical as ever.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. commonorganicchemistry.com [commonorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. chempep.com [chempep.com]

- 14. peptide.com [peptide.com]

- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. biosynth.com [biosynth.com]

- 20. nbinno.com [nbinno.com]

- 21. benchchem.com [benchchem.com]

- 22. genscript.com [genscript.com]

A Senior Application Scientist's Guide to the Commercial Landscape of Boc-Protected Phenylalanine Derivatives

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of non-natural amino acids into peptides and small molecules is a cornerstone of modern therapeutic design. Among these critical building blocks, Boc-protected phenylalanine derivatives offer a versatile scaffold for modulating the pharmacological properties of parent compounds. This in-depth technical guide provides a comprehensive overview of the commercially available Boc-L-phenylalanine and its derivatives, offering insights into their selection, quality assessment, and application in solid-phase peptide synthesis (SPPS).

The Strategic Importance of the Boc Group and Phenylalanine Analogs

The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in peptide chemistry, particularly for SPPS.[1] Its acid-labile nature allows for the selective deprotection of the α-amino group under conditions that generally do not cleave the peptide from the resin support, a principle of orthogonality that is central to successful peptide synthesis.[2] Phenylalanine, with its hydrophobic and aromatic side chain, is a frequent target for modification. By introducing substituents on the phenyl ring or altering the amino acid backbone, researchers can fine-tune a range of properties critical for drug efficacy.[1][3] These modifications can influence:

-

Receptor Binding Affinity and Selectivity: Alterations to the phenyl ring can introduce new interactions with the target receptor or disrupt unfavorable ones.

-

Metabolic Stability: Substitution can block sites of enzymatic degradation, thereby increasing the in vivo half-life of a peptide therapeutic.

-

Pharmacokinetic Properties: Changes in hydrophobicity and polarity can impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Conformational Constraints: The introduction of bulky groups or backbone modifications can lock the peptide into a bioactive conformation.

The Commercial Portfolio of Boc-Phenylalanine Derivatives: A Comparative Overview

The market offers a diverse array of Boc-protected phenylalanine derivatives, catering to a wide spectrum of research and development needs. These can be broadly categorized based on the nature of the modification. Below is a summary of some of the most commonly utilized derivatives, their key characteristics, and representative commercial suppliers.

| Derivative | CAS Number | Molecular Weight ( g/mol ) | Key Characteristics & Applications | Representative Supplier(s) |

| Boc-L-phenylalanine | 13734-34-4 | 265.30 | The foundational building block for incorporating phenylalanine in Boc-SPPS.[4][5] | Chem-Impex, Carl ROTH, Thermo Fisher Scientific[4][6][7] |

| Boc-D-phenylalanine | 18942-49-9 | 265.31 | Incorporation of the D-enantiomer can enhance proteolytic stability.[8][9] | Chem-Impex, Sigma-Aldrich[8][9] |

| Boc-L-Phe(4-nitro)-OH | 33305-77-0 | 310.30 | The nitro group can be reduced to an amine for further functionalization.[10][11] | Chem-Impex, CP Lab Safety, Fisher Scientific[10][11][12] |

| Boc-D-Phe(4-nitro)-OH | 57292-45-2 | 310.31 | D-enantiomer for enhanced stability with a functionalizable nitro group.[13] | Chem-Impex[13] |

| Boc-L-Phe(4-amino)-OH | 55533-24-9 | 280.31 | Provides a site for conjugation or further chemical modification.[14][15] | Aapptec, Oakwood Chemical[14][15] |

| Boc-L-Phe(4-cyano)-OH | 131724-45-3 | 290.32 | The cyano group can serve as an infrared probe or be converted to other functional groups.[16][17] | Chem-Impex, Thermo Scientific Chemicals[16][17] |

| Boc-D-Phe(4-cyano)-OH | 146727-62-0 | 290.32 | D-enantiomer with a versatile cyano functionality.[18] | Chem-Impex[18] |

| Boc-D-Phe(4-iodo)-OH | 176199-35-2 | 391.20 | The iodine atom allows for cross-coupling reactions (e.g., Suzuki, Stille) and radiolabeling.[19] | NINGBO INNO PHARMCHEM CO.,LTD.[19] |

| Boc-L-homophenylalanine | 51871-62-6 | 279.34 | A backbone-modified analog that can alter peptide secondary structure.[20] | Chem-Impex[20] |

| Boc-D-homophenylalanine | 82732-07-8 | 279.33 | D-enantiomer of the backbone-modified analog.[21] | eBiostore.com[21] |

| Boc-D-Biphenylalanine | 128779-47-5 | 341.40 | The biphenyl side chain introduces significant hydrophobicity and potential for π-stacking interactions.[22] | Chem-Impex[22] |

| Boc-4-(Fmoc-amino)-L-phenylalanine | 114346-31-5 | 502.56 | Orthogonally protected derivative for on-resin side-chain modification.[23] | Chem-Impex[23] |

| Boc-4-Carboxyl-L-Phenylalanine | 160063-50-3 | 309.31 | Provides a carboxylic acid handle for bioconjugation or further derivatization.[24] | Chem-Impex[24] |

Below is a diagram illustrating the classification of commercially available Boc-protected phenylalanine derivatives.

Caption: Classification of commercially available Boc-protected phenylalanine derivatives.

Quality Control and Selection Criteria: A Self-Validating System

The success of peptide synthesis and subsequent applications is critically dependent on the quality of the starting materials. When sourcing Boc-protected phenylalanine derivatives, a rigorous evaluation of the supplier's quality control data is paramount.

Essential Quality Control Parameters:

-

Identity and Purity:

-

NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides an initial assessment of purity.

-

Mass Spectrometry (MS): Verifies the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity, it should indicate a purity of ≥98% for most applications.[8][16][22]

-

-

Chiral Purity:

-

Appearance and Solubility: The compound should be a white to off-white solid, and its solubility in relevant solvents (e.g., DCM, DMF) should be consistent with the intended application.[4][8][16]

Storage and Handling:

Boc-protected amino acids are generally stable but should be stored in a cool, dry place to prevent degradation.[8][16][25] Many suppliers recommend storage at 0-8°C.[8][16] It is crucial to handle these compounds in a moisture-free environment to avoid hydrolysis of the Boc group.

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual synthesis of a peptide on a Merrifield resin using Boc chemistry. This protocol serves as a foundational workflow that can be adapted based on the specific peptide sequence and the derivatives being used.

Materials:

-

Merrifield resin

-

Boc-protected amino acids (including the desired phenylalanine derivative)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)

-

Cold diethyl ether

Workflow:

Caption: A generalized workflow for Boc solid-phase peptide synthesis.

Step-by-Step Methodology:

-

Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.[1]

-

First Amino Acid Attachment: Attach the C-terminal Boc-protected amino acid to the resin.

-

Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using a solution of 50% TFA in DCM for 30 minutes.[1]

-

Washing: Wash the resin thoroughly with DCM, followed by DMF.[1]

-

Neutralization: Neutralize the resulting ammonium salt with a solution of 10% DIEA in DMF.[1]

-

Coupling: Couple the next Boc-protected amino acid (3 equivalents) using a suitable coupling reagent (e.g., HBTU/HOBt in the presence of DIEA) in DMF. The reaction progress can be monitored using a Kaiser test.[1]

-

Washing: Wash the resin with DMF and DCM.[1]

-

Repeat: Repeat steps 3-7 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups, typically using a strong acid such as hydrogen fluoride (HF).

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove scavengers and byproducts.

-

Purification and Analysis: Purify the peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry and analytical HPLC.

Conclusion

The commercial availability of a wide range of Boc-protected phenylalanine derivatives provides an extensive toolkit for peptide chemists and drug developers.[3][][] The strategic selection and incorporation of these building blocks can significantly impact the therapeutic potential of peptide-based drug candidates.[4][13][18] A thorough understanding of the available derivatives, coupled with stringent quality assessment and optimized synthetic protocols, is essential for the successful development of novel and effective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. Boc-L-Phenylalanine, 5 g, CAS No. 13734-34-4 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]

- 7. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]

- 8. chemimpex.com [chemimpex.com]

- 9. Boc- D -Phe-OH = 99.0 TLC sum of enantiomers 18942-49-9 [sigmaaldrich.com]

- 10. calpaclab.com [calpaclab.com]

- 11. chemimpex.com [chemimpex.com]

- 12. N-Boc-4-nitro-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]

- 13. chemimpex.com [chemimpex.com]

- 14. peptide.com [peptide.com]

- 15. Boc-4-Amino-L-phenylalanine Boc-Phe(4-NH2)-OH [oakwoodchemical.com]

- 16. chemimpex.com [chemimpex.com]

- 17. N-Boc-4-cyano-L-phenylalanine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 18. chemimpex.com [chemimpex.com]

- 19. nbinno.com [nbinno.com]

- 20. chemimpex.com [chemimpex.com]

- 21. ebiostore.com [ebiostore.com]

- 22. chemimpex.com [chemimpex.com]

- 23. chemimpex.com [chemimpex.com]

- 24. chemimpex.com [chemimpex.com]

- 25. N-Boc-D-phenylalanine | 18942-49-9 | FB37462 | Biosynth [biosynth.com]

Introduction: The Scientific Utility and Latent Hazards of an Iodinated Amino Acid

An In-Depth Technical Guide to the Safe Handling of Boc-2-Iodo-D-Phenylalanine

This guide provides a comprehensive overview of the essential safety and handling protocols for this compound (Boc-D-Phe(2-I)-OH). Designed for researchers, chemists, and professionals in drug development, this document moves beyond mere procedural lists to explain the rationale behind each safety measure, ensuring a culture of informed and proactive laboratory safety.

This compound is a non-canonical amino acid derivative that serves as a critical building block in medicinal chemistry and peptide synthesis.[1][2] The incorporation of an iodine atom onto the phenyl ring offers several strategic advantages, including its use as a handle for cross-coupling reactions, a tool for radiolabeling in imaging studies, and a means to enhance the biological activity of peptides.[2][3] The tert-butyloxycarbonyl (Boc) protecting group enhances stability and solubility during synthesis.[3]

However, the very features that make this compound valuable also introduce potential, albeit manageable, hazards. The presence of iodine and the compound's nature as a fine organic powder necessitate a thorough understanding of its properties to mitigate risks. While many suppliers do not classify this specific isomer as hazardous under OSHA's 2012 Hazard Communication Standard, related iodinated phenylalanine derivatives warrant careful handling due to potential irritation and effects from inhalation or ingestion.[4][5] A proactive and informed approach to safety is therefore paramount.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory practice. For this compound, the primary risks stem from its physical form and chemical nature.

Primary Routes of Exposure:

-

Inhalation: As a fine powder, aerosolization during weighing or transfer is a primary concern. Inhaled dust may cause respiratory tract irritation.[4]

-

Dermal Contact: The compound may be harmful if absorbed through the skin and can cause skin irritation.[4]

-

Eye Contact: Direct contact with the powder can cause eye irritation.[4]

-

Ingestion: Accidental ingestion may be harmful.[4]

While specific toxicological data for this compound is largely unavailable, data for related isomers suggests that acute and chronic toxicity are not well-characterized.[4][6] Therefore, it is prudent to treat the compound as potentially harmful and minimize all routes of exposure. Possible, though unconfirmed, symptoms of significant exposure could include weakness or convulsions.[4]

Chemical and Physical Properties Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈INO₄ | [1] |

| Molecular Weight | 391.2 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 155-161 °C | [1] |

| Solubility | Slightly soluble in water. Soluble in Methanol, Ethyl Acetate, DMSO, etc. | [7][8] |

| Storage Temperature | 0-8°C, Keep in a dark place, Sealed in dry. | [1][3][8] |

| Sensitivity | Light sensitive. | [6][7] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle of laboratory safety is to create multiple barriers between the researcher and the potential hazard. This begins with engineering controls and is supplemented by appropriate PPE.

Engineering Controls:

-

Ventilation: All handling of this compound powder should be performed in a certified chemical fume hood or a powder containment hood. This is the most critical engineering control to prevent inhalation of aerosolized dust.[4][6] The causality is simple: by maintaining a negative pressure environment, any generated dust is captured and exhausted away from the user's breathing zone.

-

Process Enclosures: For larger scale operations, the use of glove boxes or other process enclosures is recommended to fully contain the material.[4]

Personal Protective Equipment (PPE): The selection of PPE is not a checklist but a system designed to protect against the specific risks identified.

-

Hand Protection: Wear nitrile or neoprene gloves tested according to standards like EN 374. Always check the manufacturer's breakthrough time data for the solvents you are using. Double-gloving is recommended when handling the solid and during subsequent steps involving solvents.[4][9]

-

Eye Protection: Safety glasses with side shields conforming to EN166 or OSHA's 29 CFR 1910.133 regulations are mandatory.[4][10] If there is a significant risk of splashing, chemical safety goggles should be worn.

-

Skin and Body Protection: A standard laboratory coat is required. For operations with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[10]

-

Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required.[4][10] However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved N95 respirator may be necessary.[11]

Workflow for Safe Handling and Use in Peptide Synthesis

The following diagram and protocol outline a self-validating workflow for safely handling this compound from initial weighing to its use in a standard peptide coupling reaction.

Caption: Safe handling workflow for this compound.

Step-by-Step Protocol for a Standard Coupling Reaction:

-

Preparation: Before retrieving the reagent, don all required PPE (double gloves, safety goggles, lab coat). Verify that the chemical fume hood is functioning correctly (check airflow monitor).

-

Weighing: Transport the sealed container of this compound to the fume hood. To minimize static discharge that can cause the powder to become airborne, use an anti-static weigh boat or an ion-generating bar. Carefully weigh the desired amount of the compound.

-

Securing the Reagent: Immediately and securely recap the stock bottle. This is a critical step to prevent accidental spills and minimize exposure time. Store the main container under recommended conditions (0-8°C, dry, and protected from light).[1][3]

-

Dissolution: In the reaction vessel within the fume hood, add the appropriate solvent (e.g., Dichloromethane, DMSO).[8] Then, carefully add the weighed this compound to the solvent. This order of addition (solid to liquid) helps prevent the powder from puffing up.

-

Reaction: Proceed with the addition of other reagents (e.g., coupling agents like HBTU, base like DIPEA).

-

Cleanup: All disposable items that came into contact with the solid (weigh boats, pipette tips) should be disposed of in a dedicated solid chemical waste container. Reusable items like spatulas must be decontaminated by rinsing with a suitable solvent in the fume hood.

-

Final Decontamination: After the procedure, wipe down the surfaces of the fume hood. Remove PPE in the correct order (gloves first) and wash hands thoroughly with soap and water.[4]

Emergency Procedures: Planning for Deviations

A self-validating safety system includes robust plans for when things go wrong.

Spill Response:

Caption: Decision tree for responding to a spill of solid this compound.

-

Small Spill (inside a fume hood): Gently sweep up the material, avoiding dust formation, and place it into a suitable, sealed container for disposal.[4][6] Clean the area with soap and water.

-

Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health & Safety (EH&S) department. Do not attempt to clean up a large spill without proper training and respiratory protection.

First Aid Measures: The following measures are initial responses; always seek medical attention after any significant exposure.[4]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]

Waste Disposal

All waste containing this compound, whether solid or in solution, must be treated as hazardous chemical waste.

-

Solid Waste: Contaminated disposables (gloves, weigh boats, paper towels) and excess solid reagent must be collected in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste: Reaction mixtures and solvent rinses should be collected in a labeled, sealed hazardous liquid waste container.

-

Disposal: All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4] Do not allow the product to enter drains.[4]

Conclusion

This compound is a powerful reagent for innovation in drug discovery and chemical biology. Its safe and effective use is not a matter of chance, but the result of a deliberate, informed, and systematic approach to laboratory safety. By understanding the rationale behind engineering controls, PPE selection, and handling procedures, researchers can confidently leverage the capabilities of this compound while ensuring the protection of themselves and their colleagues.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. peptide.com [peptide.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. N-Boc-4-iodo-L-phenylalanine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. BOC-4-IODO-L-PHENYLALANINE | 62129-44-6 [chemicalbook.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. Boc-Phe(4-I)-OH = 99.0 TLC 62129-44-6 [sigmaaldrich.com]

Methodological & Application

Application Note & Protocol: Strategic Incorporation of Boc-2-Iodo-D-Phenylalanine in Solid-Phase Peptide Synthesis

Introduction: The Significance and Challenge of 2-Iodo-D-Phenylalanine

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology. Among these, halogenated phenylalanine analogs offer unique advantages, including enhanced metabolic stability, altered conformational pre-disposition, and the introduction of a versatile chemical handle for subsequent modifications like cross-coupling reactions. Boc-2-Iodo-D-Phenylalanine, in particular, is a valuable building block. The bulky iodine atom at the ortho position can enforce specific torsional angles, while the D-configuration provides resistance to enzymatic degradation.

However, the very feature that makes this amino acid structurally compelling—the sterically demanding ortho-iodo substituent—presents a significant challenge during solid-phase peptide synthesis (SPPS). This steric hindrance can severely impede the rate and efficiency of peptide bond formation, leading to deletion sequences and low yields of the target peptide.[1][2]

This document provides a comprehensive, field-proven protocol for the successful incorporation of this compound using Boc-based SPPS. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices, ensuring a robust and reproducible workflow.

Core Principles: Overcoming Steric Hindrance in SPPS

The primary obstacle in coupling this compound is the physical obstruction of the carboxyl group by the large iodine atom. Standard coupling reagents used in SPPS, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are often insufficiently reactive to overcome this barrier, resulting in incomplete reactions.[1][2]

The solution lies in employing highly reactive coupling reagents that can rapidly form an activated intermediate, which is then susceptible to nucleophilic attack by the resin-bound N-terminal amine. The most effective reagents fall into two classes: uronium/aminium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyAOP).[1][3] These reagents generate highly reactive OAt or Oxyma esters, which significantly accelerate the coupling step.[1] Furthermore, the use of microwave-assisted SPPS can provide the necessary energy to drive these difficult couplings to completion efficiently.[4]

This protocol will focus on the use of Boc chemistry. The Nα-Boc protecting group is removed under moderately acidic conditions (e.g., 50% TFA in DCM), while the final cleavage from the resin and removal of most side-chain protecting groups requires a strong acid like HF or a specialized cleavage cocktail.[5][6] This orthogonal protection scheme is well-suited for managing complex syntheses.[6]

Experimental Workflow: Synthesis & Purification

PART I: Protocol for Coupling this compound

This protocol assumes a 0.1 mmol scale synthesis. All reagent volumes and masses should be scaled accordingly for different synthesis scales.

Materials:

-

This compound

-

Solid-phase synthesis resin (e.g., Merrifield, PAM, or Rink Amide)

-

High-reactivity coupling reagent (see Table 1)

-

N,N'-Diisopropylethylamine (DIEA)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

-

Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM

-

Standard SPPS reaction vessel and shaker

Step-by-Step Coupling Protocol:

-

Resin Preparation: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

Boc Deprotection:

-

Drain the swelling solvent.

-

Add the 50% TFA/DCM solution (10 mL/g of resin) to the resin.

-

Shake for 2 minutes (pre-wash), drain, and add a fresh aliquot of the TFA solution.

-

Shake for an additional 20-30 minutes to ensure complete Boc group removal.[5]

-